N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid
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Overview
Description
N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a phenylethyl group, and an oxalic acid moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This is achieved by reacting 1-(2-phenylethyl)piperazine with an appropriate alkylating agent under controlled conditions.
Introduction of the 3-Methylphenyl Group: The next step involves the introduction of the 3-methylphenyl group through a nucleophilic substitution reaction. This is typically carried out using a suitable halide derivative of 3-methylphenyl.
Formation of the Propanamide Moiety: The final step in the synthesis involves the formation of the propanamide moiety. This is achieved by reacting the intermediate with propanoyl chloride in the presence of a base to facilitate the amide bond formation.
Oxalic Acid Addition: The synthesized compound is then treated with oxalic acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halide derivatives, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified hydrogenation states.
Substitution: Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and phenylethyl group play crucial roles in its binding affinity and activity. It may interact with receptors, enzymes, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]acetamide
- N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]butanamide
- N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]pentanamide
Uniqueness
N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity
Properties
CAS No. |
91098-66-7 |
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Molecular Formula |
C29H39N3O9 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid |
InChI |
InChI=1S/C25H35N3O.2C2H2O4/c1-4-25(29)28(24-12-8-9-21(2)19-24)22(3)20-27-17-15-26(16-18-27)14-13-23-10-6-5-7-11-23;2*3-1(4)2(5)6/h5-12,19,22H,4,13-18,20H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI Key |
KPQXKSZDMQDZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC(=C1)C)C(C)CN2CCN(CC2)CCC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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